molecular formula C22H19N5O B2825019 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide CAS No. 612522-75-5

4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide

Cat. No.: B2825019
CAS No.: 612522-75-5
M. Wt: 369.428
InChI Key: LUPJOKJOAVLOEM-UHFFFAOYSA-N
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Description

4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide is a chemical compound with the CAS Registry Number 612522-75-5 and a molecular formula of C22H19N5O . It has a molecular weight of 369.4 g/mol . This benzamide-derivative compound is a subject of research interest, particularly in the context of kinase modulation . Patents have described related compounds for use in investigating diseases such as cancer and acute myeloid leukemia (AML) . The structural core of this molecule incorporates a pyrido[1,2-a]benzimidazole scaffold, a feature found in compounds with diverse pharmacological activities . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-3-16-13(2)17(12-23)22-26-18-6-4-5-7-19(18)27(22)21(16)25-15-10-8-14(9-11-15)20(24)28/h4-11,25H,3H2,1-2H3,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPJOKJOAVLOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the cyano group and the amide linkage. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the amide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile involved.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide exhibit promising anticancer properties. They function through mechanisms such as:

  • Inhibition of tumor growth : By targeting specific pathways involved in cancer cell proliferation.
  • Induction of apoptosis : Facilitating programmed cell death in malignant cells.

For instance, a related compound demonstrated efficacy in inhibiting the activity of certain kinases involved in tumor progression, suggesting that structural modifications could enhance the therapeutic profile of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide for cancer treatment .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival. Research indicates that derivatives of benzimidazole compounds are effective against resistant strains of bacteria .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It has been shown to inhibit enzymes that are critical in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and obesity. Its ability to modulate enzyme activity makes it a candidate for further exploration in metabolic disorders .

Molecular Imaging

Due to its unique chemical structure, 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide can be utilized in molecular imaging techniques. The cyano group allows for specific labeling and visualization of biological processes in vivo, contributing to advancements in diagnostic imaging .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrido-benzimidazole derivatives demonstrated significant anticancer activity against various cancer cell lines. The results indicated that modifications to the structure could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Activity

In vitro studies on the antimicrobial effects of related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The findings suggested that the introduction of specific functional groups could improve the spectrum of activity against resistant strains .

Mechanism of Action

The mechanism of action of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 3-{4-Cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate

  • Molecular Formula : C₂₅H₂₄N₄O₂
  • Molar Mass : 412.48 g/mol
  • Key Differences: Replaces the benzamide group with an ethyl ester-propanoate side chain. Substitutes the 2-ethyl group on the pyrido-benzimidazole core with a propanoate-linked ethyl ester. The 1-amino group is attached to a 3-methylphenyl substituent instead of a benzamide.

N'-(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-dimethylimidoformamide

  • Molecular Formula : C₁₉H₂₁ClN₂O₂ (variant with chlorine substituent)
  • Key Differences :
    • Substitutes the benzamide with a dimethylimidoformamide group.
    • Lacks the ethyl substituent at the 2-position of the pyrido-benzimidazole core.
    • Contains a chlorine atom in one substituent, which could influence electronic properties and binding affinity.

Table 1: Comparative Analysis of Pyrido[1,2-a]benzimidazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group Modifications
Target Compound (Benzamide derivative) C₂₃H₂₁N₅O 391.45 4-Cyano, 2-ethyl, 3-methyl, benzamide Polar amide, planar aromatic core
Ethyl ester-propanoate analog C₂₅H₂₄N₄O₂ 412.48 4-Cyano, 3-methyl, ethyl ester-propanoate Lipophilic ester, flexible side chain
Dimethylimidoformamide analog C₁₉H₂₁ClN₂O₂ 368.84 4-Cyano, 3-methyl, dimethylimidoformamide Rigid imidoformamide, chlorine substituent

Biological Activity

4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrido[1,2-a]benzimidazole core and an amide linkage, suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound has the following molecular formula: C23H23N5O2. Its IUPAC name is 4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide. The structure includes:

  • A cyano group (–C≡N)
  • An amide linkage (–C(=O)–NH–)
  • A pyrido[1,2-a]benzimidazole core

The biological activity of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide is largely attributed to its ability to interact with specific molecular targets, particularly enzymes involved in signaling pathways related to cell proliferation and survival. It potentially acts as an inhibitor for various kinases, modulating their activity and affecting downstream signaling cascades.

Anticancer Properties

Research indicates that compounds related to benzimidazole derivatives exhibit notable anticancer properties. For instance, studies have shown that benzimidazole derivatives can selectively target hypoxic tumor environments, promoting apoptosis in cancer cells. The cytotoxic effects of similar compounds were evaluated using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, demonstrating significant potential for further development as anticancer agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative activity of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide against various cancer cell lines. For example:

Cell LineIC50 (μM)Mechanism of Action
A5496.26Induction of apoptosis via caspase activation
WM1156.48DNA damage and cell cycle arrest

These results indicate that the compound may effectively inhibit tumor growth through multiple mechanisms.

Study on Benzimidazole Derivatives

A study focused on the biological evaluation of benzimidazole derivatives revealed that certain compounds exhibited selective cytotoxicity under hypoxic conditions typical of tumor microenvironments. The promising lead molecules were identified based on their ability to induce apoptosis in cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

The table below compares the biological activities of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide with other related compounds:

Compound NameStructure FeaturesAnticancer ActivityTarget
4-(Cyano)-BenzimidazoleCyano group presentModerateHIF1 inhibition
4-Amino-BenzamideAmine group presentLowNon-specific
4-Cyano-Pyrido-Benzimidazole Unique pyrido coreHighKinase inhibition

This comparison highlights the unique position of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide in terms of its anticancer potential.

Q & A

Basic: What are the established synthetic routes for 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide?

The compound can be synthesized via multicomponent reactions or stepwise approaches . For example, pyrido[1,2-a]benzimidazole derivatives are often synthesized using one-pot multicomponent reactions involving heterocyclic ketene aminals, malononitrile, and aromatic aldehydes under reflux conditions . Stepwise methods may involve coupling reactions, such as reacting a pyrido[1,2-a]benzimidazole amine intermediate with a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) to form the benzamide linkage . Characterization typically employs NMR, IR, and mass spectrometry to confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization requires systematic variation of solvent polarity , temperature , and catalyst selection . For instance, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in coupling reactions, while elevated temperatures (60–80°C) can accelerate ring closure in multicomponent syntheses . Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) have been shown to improve cyclization efficiency in pyrido[1,2-a]benzimidazole formation . Reaction progress should be monitored via TLC or HPLC to identify optimal termination points and minimize side products .

Basic: What analytical techniques are critical for confirming the compound’s purity and structure?

1H/13C NMR is essential for verifying the benzamide and pyrido[1,2-a]benzimidazole moieties, with specific attention to aromatic proton splitting patterns and cyano group signals (~2200 cm⁻¹ in IR) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while HPLC (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% target peak area) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can contradictory bioactivity data from different studies be reconciled?

Discrepancies often arise from variations in synthetic routes (e.g., impurities in stepwise vs. one-pot methods) or assay conditions (e.g., cell line specificity, incubation time). To address this:

  • Compare impurity profiles using LC-MS to identify bioactive byproducts .
  • Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity) .
  • Perform dose-response curves to differentiate intrinsic activity from solvent/DMSO artifacts .

Basic: What in vitro assays are suitable for evaluating its therapeutic potential?

  • Enzyme inhibition assays : Measure IC₅₀ against target kinases or proteases using fluorogenic substrates .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability assays .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target protein interactions .

Advanced: How can environmental stability and degradation pathways be studied?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions, then analyze degradation products via LC-MS/MS .
  • Hydrolysis kinetics : Monitor pH-dependent amide bond cleavage using HPLC at physiological pH (7.4) and elevated temperatures .
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity of degradation byproducts .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for analogs?

  • Analog synthesis : Introduce substituents at the pyrido[1,2-a]benzimidazole 4-cyano or benzamide para positions .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .
  • Free-Wilson analysis : Statistically correlate substituent effects with bioactivity data from a library of derivatives .

Basic: How is the compound’s stability under physiological conditions assessed?

  • Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify intact compound via LC-MS .
  • Simulated gastric fluid : Test resistance to pepsin and low pH (1.2) to predict oral bioavailability .

Advanced: What computational strategies can predict off-target interactions or toxicity?

  • Pharmacophore modeling : Identify shared features with known toxicophores using Schrödinger Phase .
  • Proteome-wide docking : Screen against databases like ChEMBL to flag potential off-targets .
  • ADMET prediction : Use SwissADME or admetSAR to estimate permeability, CYP inhibition, and hepatotoxicity .

Advanced: How can impurities or degradation products be identified and quantified?

  • Hyphenated techniques : LC-MS/MS with electrospray ionization (ESI) detects low-abundance impurities (<0.1%) .
  • Stability-indicating methods : Validate HPLC conditions to separate degradation products (e.g., oxidized benzamide derivatives) .
  • NMR-guided isolation : Use preparative HPLC to isolate impurities for structural elucidation .

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